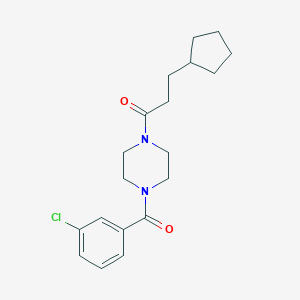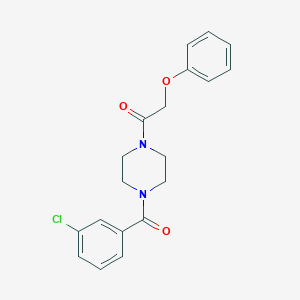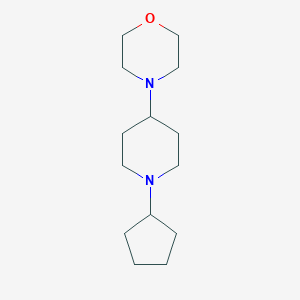![molecular formula C17H20N2O4S B249086 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with a mesyl group and an ethanone moiety linked to a naphthoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can be synthesized through a multi-step process:
Formation of 4-Mesylpiperazine: This involves the reaction of piperazine with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
Synthesis of 2-(2-Naphthoxy)ethanone: This can be achieved by reacting 2-naphthol with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield the desired ethanone.
Coupling Reaction: The final step involves coupling 4-mesylpiperazine with 2-(2-naphthoxy)ethanone under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes.
化学反応の分析
Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The mesyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The naphthoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthoxy derivatives.
科学的研究の応用
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of novel materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mesyl group can enhance the compound’s solubility and bioavailability, while the naphthoxy group can facilitate binding to hydrophobic pockets in proteins.
類似化合物との比較
1-(4-Mesylpiperazino)-2-(2-naphthyl)ethanone: Similar structure but lacks the oxygen atom in the naphthoxy group.
1-(4-Mesylpiperazino)-2-(2-phenoxy)ethanone: Similar structure but with a phenoxy group instead of a naphthoxy group.
Uniqueness: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the presence of both a mesylpiperazine and a naphthoxy group, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
InChIキー |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methylphenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B249006.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)


![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
